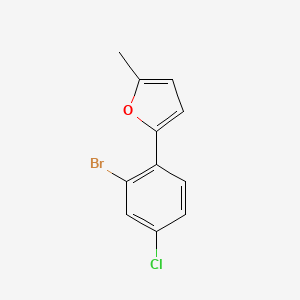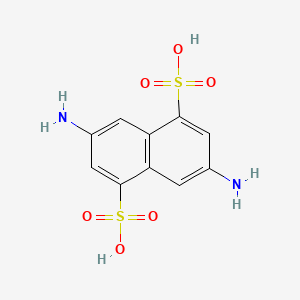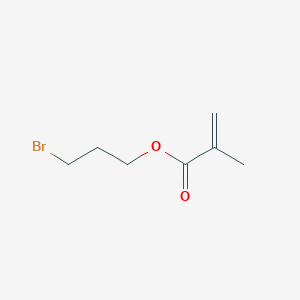
Dimethyl (11-bromoundecyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (11-bromoundecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (11-bromoundecyl)phosphonate can be synthesized through a multi-step process involving the bromination of undecyl alcohol followed by phosphonation. The general synthetic route involves:
Bromination: Undecyl alcohol is treated with phosphorus tribromide (PBr3) to yield 11-bromoundecanol.
Phosphonation: The brominated intermediate is then reacted with dimethyl phosphite in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and phosphonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The brominated chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include phosphonic acids or phosphonates.
Reduction: Products include the corresponding alkanes.
Applications De Recherche Scientifique
Dimethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of dimethyl (11-bromoundecyl)phosphonate involves its interaction with molecular targets through its brominated and phosphonate functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong interactions with metal ions or enzymes. These interactions can modulate the activity of biological pathways or catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant and chemical warfare simulant.
Diethyl (11-bromoundecyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl (10-bromodecyl)phosphonate: Similar structure but with a shorter alkyl chain.
Uniqueness
Dimethyl (11-bromoundecyl)phosphonate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its brominated undecyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C13H28BrO3P |
|---|---|
Poids moléculaire |
343.24 g/mol |
Nom IUPAC |
1-bromo-11-dimethoxyphosphorylundecane |
InChI |
InChI=1S/C13H28BrO3P/c1-16-18(15,17-2)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 |
Clé InChI |
SWGDEDITTJNGRA-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCCCCCCCCCCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



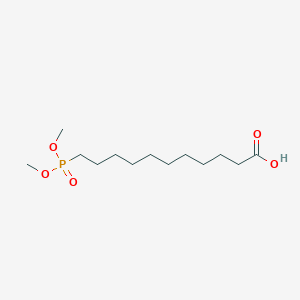
![4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14127283.png)
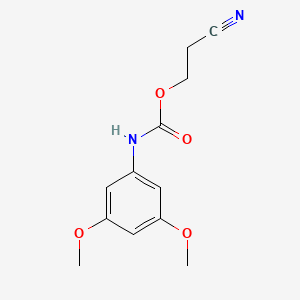

![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
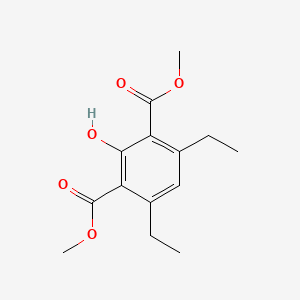
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
